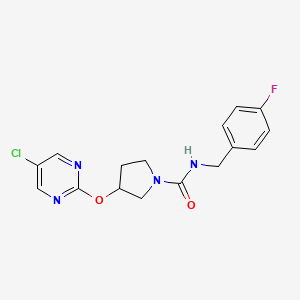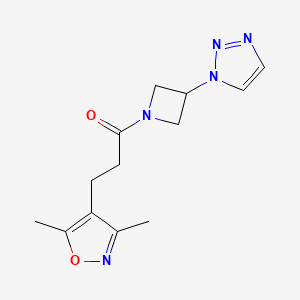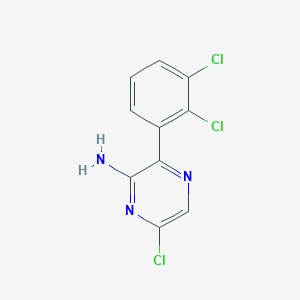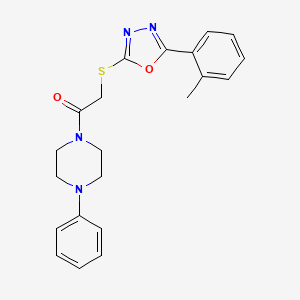![molecular formula C22H36Cl2N2O3 B2457044 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-41-9](/img/structure/B2457044.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound known for its distinctive bicyclic structure and the inclusion of a piperazine ring. The compound's chemical configuration makes it valuable in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the bicyclo[2.2.1]heptan-2-ylmethanol, which is then linked to the methoxyphenyl-piperazine through a series of reactions. Key reactions include:
Step 1: Preparation of bicyclo[2.2.1]heptan-2-ylmethanol through the Diels-Alder reaction followed by hydrogenation.
Step 2: Formation of the piperazine moiety via nucleophilic substitution.
Step 3: Coupling of the two moieties under anhydrous conditions, often using a base like potassium carbonate.
Industrial Production Methods: Industrial-scale production employs continuous flow reactors to enhance yield and purity. Common solvents and reagents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Types of Reactions:
Oxidation: The methoxy group can be selectively oxidized to form a more reactive aldehyde or carboxylic acid.
Reduction: Hydrogenation can reduce the piperazine ring, altering its pharmacological properties.
Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Bromine or chlorine under Lewis acid catalysts.
Major Products: The major products depend on the specific reactions but typically include various substituted derivatives that retain the core bicyclic and piperazine structures.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Explored for its interactions with biological macromolecules due to its piperazine ring, which is a common pharmacophore in drug discovery.
Medicine: Investigated for potential use in neuropharmacology as a scaffold for developing central nervous system (CNS) active agents.
Industry: Applied in the development of advanced materials, including polymers and coatings, due to its robust bicyclic structure.
作用机制
The compound exerts its effects primarily through interactions with receptors in the CNS. The bicyclo[2.2.1]heptane moiety helps in stabilizing the compound's conformation, allowing for high-affinity binding to specific molecular targets like serotonin receptors. This leads to modulation of neurotransmitter pathways, affecting mood, cognition, and perception.
相似化合物的比较
Compared to other compounds with piperazine rings, such as 4-(4-fluorophenyl)-piperazin-1-yl derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out for its bicyclic heptane structure, which imparts unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
4-(4-methoxyphenyl)-piperazin-1-yl derivatives.
Compounds with a similar bicyclo[2.2.1]heptane scaffold.
This article should cover the detailed aspects of this interesting compound comprehensively
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3.2ClH/c1-26-22-6-4-20(5-7-22)24-10-8-23(9-11-24)14-21(25)16-27-15-19-13-17-2-3-18(19)12-17;;/h4-7,17-19,21,25H,2-3,8-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQCFYTZGGDQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3CC4CCC3C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)

![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide](/img/structure/B2456973.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)
![1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2456975.png)
![N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456976.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)


![2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2456984.png)
